molecular formula C15H11N3OS B7546548 N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

Numéro de catalogue B7546548
Poids moléculaire: 281.3 g/mol
Clé InChI: GHIXQVYLGIMBTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, also known as EI1, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic regulators that play a key role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disease. EI1 has been shown to have potent anti-tumor activity in preclinical models and is being investigated as a potential therapeutic agent.

Mécanisme D'action

The mechanism of action of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves the inhibition of the bromodomain of BET proteins, which prevents their binding to acetylated histones and other chromatin-associated proteins. This leads to a decrease in the expression of genes regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to have potent anti-tumor activity in preclinical models of cancer, including models of leukemia, lymphoma, and solid tumors. N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has also been shown to have anti-inflammatory effects, and is being investigated as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several advantages as a tool compound for scientific research. It is highly selective for BET proteins and has been shown to have potent and specific activity in vitro and in vivo. However, N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several limitations, including its low solubility and poor pharmacokinetic properties. This has led to the development of second-generation BET inhibitors with improved pharmacological properties.

Orientations Futures

There are several potential future directions for the development and application of BET inhibitors such as N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. One area of interest is the development of combination therapies that target multiple epigenetic regulators, including BET proteins. Another area of interest is the identification of biomarkers that can be used to predict response to BET inhibitors and to monitor their efficacy in patients. Finally, the development of more potent and selective BET inhibitors with improved pharmacokinetic properties is an ongoing area of research.

Méthodes De Synthèse

The synthesis of N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves several steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the introduction of the ethynylphenyl and acetamide groups. The synthesis has been described in detail in a publication by Filippakopoulos et al. (2010).

Applications De Recherche Scientifique

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been used extensively in scientific research to study the role of BET proteins in disease and to investigate the potential of BET inhibition as a therapeutic strategy. N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to inhibit the binding of BET proteins to chromatin and to suppress the expression of genes regulated by BET proteins. This has led to the identification of several potential therapeutic targets, including Myc, a transcription factor that is frequently dysregulated in cancer.

Propriétés

IUPAC Name

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-11-4-3-5-12(8-11)16-14(19)9-13-10-18-6-7-20-15(18)17-13/h1,3-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXQVYLGIMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.